PLA2 Inhibitory Potency: DEDA Equals Arachidonic Acid While Surpassing p-Bromophenacyl Bromide by Over 30-Fold
In a head-to-head comparison using purified Ca²⁺-dependent PLA2 from P388D1 macrophage-like cells, DEDA exhibited an IC50 of 16 μM, equivalent to arachidonic acid (IC50 = 16 μM) [1]. This potency contrasts sharply with p-bromophenacyl bromide (pBPB), an irreversible inhibitor of extracellular PLA2, which showed an apparent IC50 of 500–600 μM in the same enzyme preparation — a potency deficit exceeding 30-fold relative to DEDA [2]. Additional comparator data from the same study indicate that eicosatetraynoic acid (ETYA) and octadecyleicosaynoic acid were ineffective as inhibitors of the P388D1 PLA2, further underscoring the structural specificity of DEDA's inhibitory profile [3].
| Evidence Dimension | PLA2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 μM |
| Comparator Or Baseline | Arachidonic acid (IC50 = 16 μM); p-bromophenacyl bromide (apparent IC50 = 500–600 μM); ETYA (ineffective) |
| Quantified Difference | Equivalent to arachidonic acid; 31–37.5× more potent than pBPB |
| Conditions | Purified Ca²⁺-dependent PLA2 from P388D1 macrophage-like cells; in vitro enzyme assay |
Why This Matters
This establishes DEDA as a potent intracellular PLA2 inhibitor with potency comparable to the natural substrate arachidonic acid, yet without arachidonic acid's confounding metabolic fate, making it the preferred tool for studies requiring PLA2-specific pharmacological intervention.
- [1] Lister MD, Glaser KB, Ulevitch RJ, Dennis EA. J Biol Chem. 1989;264(15):8520-8528. PMID: 2497104. View Source
- [2] Lister MD, et al. J Biol Chem. 1989;264(15):8520-8528. View Source
- [3] Lister MD, et al. J Biol Chem. 1989;264(15):8520-8528. View Source
